3-cyclopropyl-5-fluoro-2-(methylthio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-cyclopropyl-5-fluoro-2-methylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-17-12-14-9-4-2-3-8(13)10(9)11(16)15(12)7-5-6-7/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOYSNYZCMCNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=CC=C2)F)C(=O)N1C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-5-fluoro-2-(methylthio)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C12H11FN2OS and a molecular weight of 250.29 g/mol, is characterized by its unique structural features, which contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of key biological targets associated with cancer and other diseases. The following sections detail the findings from recent research.
Anticancer Activity
Numerous studies have highlighted the compound's anticancer properties:
- Inhibition of Cancer Cell Lines : The compound has shown significant inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values reported at approximately 2.09 μM and 2.08 μM, respectively .
- Mechanism of Action : Research indicates that this compound acts as a potent inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGF), both critical in tumor growth and angiogenesis .
Enzyme Inhibition
The compound exhibits notable enzyme inhibitory activity:
- Carbonic Anhydrase Inhibition : It has been identified as a strong inhibitor of carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance .
Table of Biological Activity
Case Study 1: Antitumor Efficacy
In a study focusing on the antitumor efficacy of quinazoline derivatives, this compound was evaluated alongside other compounds. The results indicated that it significantly reduced tumor growth in xenograft models, showcasing its potential as a therapeutic agent in oncology .
Case Study 2: Enzyme Interaction Studies
Another investigation assessed the interaction of this compound with various enzymes involved in cancer progression. The findings suggested that it not only inhibits EGFR but also modulates downstream signaling pathways, enhancing its efficacy against resistant cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Quinazolinone Derivatives
Structural and Functional Comparisons
- Substituent Effects: The cyclopropyl group at position 3 in the target compound may enhance metabolic stability compared to ethyl () or dimethylphenyl () groups, which are bulkier and could hinder receptor binding . The 5-fluoro substituent likely improves bioavailability and target affinity, a feature absent in non-fluorinated analogs (e.g., and ) .
Synthesis Methods :
- Electrochemical synthesis () offers advantages such as mild conditions (room temperature) and eco-friendly reagents compared to traditional methods requiring heating or strong bases () .
- Commercial availability of analogs like 2-chloro-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one () highlights scalability challenges for more complex derivatives like the target compound .
Q & A
Q. What are the common synthetic routes for 3-substituted quinazolin-4(3H)-ones, and how can cyclopropane groups be introduced?
The synthesis of 3-substituted quinazolin-4(3H)-ones typically involves cyclization reactions using substituted anilines and carbonyl-containing reagents. For cyclopropane introduction, cyclopropylamine derivatives are reacted with intermediates like 2-thioquinazolin-4(3H)-one precursors. One-pot methods using trifluoroacetic acid (TFA) as a cyclizing agent and CF3 source have been reported for trifluoromethylated analogs, though substitutions like cyclopropyl may require tailored alkylation or nucleophilic displacement steps .
Q. What spectroscopic techniques are critical for confirming the structure of 3-cyclopropyl-5-fluoro-2-(methylthio)quinazolin-4(3H)-one?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and fluorine integration. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like the quinazolinone carbonyl. X-ray crystallography, though less common, resolves stereochemical ambiguities in cyclopropane-containing derivatives .
Q. How can the quinazolinone core be functionalized to study structure-activity relationships (SAR)?
Functionalization at the 2-(methylthio) position is achieved via nucleophilic substitution (e.g., replacing methylthio with other thiols or heterocycles). The 3-cyclopropyl group can be modified using alkylation or cross-coupling reactions. Fluorine at position 5 is typically retained for electronic effects but can be replaced via halogen exchange under palladium catalysis .
Q. What purification methods are effective for isolating quinazolin-4(3H)-one derivatives?
Column chromatography (silica gel, eluting with ethyl acetate/hexane) is standard. Recrystallization from ethanol or aqueous mixtures improves purity for crystalline derivatives. For polar intermediates, preparative HPLC with C18 columns is recommended .
Q. What are key intermediates in synthesizing this compound?
Critical intermediates include 5-fluoroanthranilic acid derivatives for constructing the quinazolinone core and cyclopropylamine for N3 substitution. 2-(Methylthio) groups are introduced via thiolation of 2-chloroquinazolinones using sodium thiomethoxide .
Advanced Research Questions
Q. How do structural modifications at the 2-(methylthio) position influence reactivity in nucleophilic substitution reactions?
The methylthio group acts as a leaving group, with reactivity modulated by electron-withdrawing substituents (e.g., 5-fluoro) on the quinazolinone core. Steric hindrance from the 3-cyclopropyl group may slow substitution kinetics. Computational studies (DFT) can predict activation barriers for displacement with amines or thiols .
Q. What strategies address low yields in one-pot syntheses of trifluoromethylated quinazolinones, and can they be adapted for fluoro/cyclopropyl analogs?
Low yields in trifluoromethylation often stem from competing side reactions. Optimizing TFA stoichiometry, using Lewis acid catalysts (e.g., ZnCl2), or microwave-assisted heating improves efficiency. For fluoro/cyclopropyl derivatives, similar strategies may apply, but fluorine’s electronegativity requires adjusted reaction temperatures .
Q. How do computational methods aid in predicting biological targets for this compound?
Molecular docking and pharmacophore modeling against fungal CYP51 or bacterial gyrase (common targets for quinazolinones) can prioritize derivatives for testing. MD simulations assess binding stability, while QSAR models correlate substituent electronic parameters (Hammett σ) with activity .
Q. What contradictory data exists regarding substituent effects on antifungal activity in quinazolin-4(3H)-ones?
Studies show 2-(methylthio) groups enhance antifungal activity against Fusarium oxysporum, but 3-cyclopropyl substitution may reduce solubility, offsetting gains. For example, 2-phenylmethyl-3-(2-fluorophenyl) analogs outperformed cyclopropyl derivatives in C. capsici assays, highlighting trade-offs between lipophilicity and target engagement .
Q. How can in vitro assays be optimized to evaluate the antifungal activity of this compound?
Broth microdilution (CLSI M38/M44) with standardized fungal strains (e.g., Candida albicans, Aspergillus fumigatus) is recommended. Adding 0.1% Tween-80 improves compound solubility. Time-kill assays and synergy studies with fluconazole can clarify mechanisms and resistance profiles .
Methodological Notes
- Synthetic Optimization : For reproducibility, document reaction parameters (e.g., TFA equivalents, catalyst loading) meticulously .
- SAR Studies : Prioritize substitutions at positions 2 and 3, as these most impact bioactivity and pharmacokinetics .
- Data Analysis : Use multivariate statistics to disentangle electronic, steric, and solubility effects in bioactivity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
